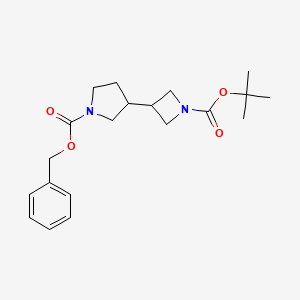

![molecular formula C13H21N3O5 B1383224 尿苷,5-[(1E)-3-氨基-1-丙烯基]-2'-脱氧- CAS No. 116840-18-7](/img/structure/B1383224.png)

尿苷,5-[(1E)-3-氨基-1-丙烯基]-2'-脱氧-

描述

Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It plays a pivotal role in various biological processes, including nucleic acid synthesis, glycogen synthesis, and protein modification . It also affects body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Synthesis Analysis

Uridine can be synthesized de novo in mammals . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP) . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .Molecular Structure Analysis

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1 - glycosidic bond . The molecular formula of uridine is C9H12N2O6 .Chemical Reactions Analysis

Uridine plays a critical role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .Physical and Chemical Properties Analysis

The average mass of uridine is 244.201 Da . The pyrimidine ring of uridine is susceptible to glycosylation .科学研究应用

化学合成和改性

化学合成中的意外烷基化

3,3,3-三氟丙炔与 2'-脱氧-5-碘尿苷的反应导致 2'-脱氧-N3-(3,3,3-三氟-1-丙烯基)尿苷的形成,展示了一种意外的迈克尔型加成,表明化学合成中的一条独特途径 (Chirakul 和 Sigurdsson,2003)。

在水解反应中的作用

3'-氨基-3'-脱氧尿苷酰-3',5'-尿苷的水解反应的研究证明了其在理解 P-O 和 P-N 键断裂背后的动力学和机制中的重要性,阐明了潜在的化学过程 (Ora 等人,2002)。

3'-脱氧核苷的合成

利用 2-氧杂双环[3.1.0]己烷糖部分合成 3'-脱氧核苷的研究探索了尿苷衍生物的化学修饰,为核苷类似物合成领域做出了贡献 (Nowak 和 Robins,2007)。

DNA 掺入和稳定性

掺入 DNA

探索了修饰的尿苷衍生物掺入 DNA 及其对 DNA 双链体稳定性的影响,提供了对这些修饰核苷的分子行为的见解 (Markley 等人,2001)。

在偶联物合成中的应用

尿苷衍生物作为潜在的糖基转移酶抑制剂的合成展示了这些分子在开发新的具有生物活性的化合物中的应用 (Komor 等人,2012)。

分子相互作用和稳定性

金属离子结合特性

去质子化尿苷衍生物的金属离子结合特性研究有助于理解它们与各种金属离子的相互作用,为其潜在的生物应用提供了基础 (Knobloch 等人,2005)。

尿苷二肽类似物的合成和活性

模拟核苷抗生素的 5'-尿苷二肽的合成突出了这些化合物在抑制细菌酶中的作用,为新的抗菌剂提供了途径 (Howard 和 Bugg,2003)。

作用机制

Uridine enters cells through nucleoside transporter . In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

未来方向

Uridine metabolism dysregulation is a novel accelerator for sepsis-induced acute lung injury (ALI) and uridine supplementation may offer a potential avenue for ameliorating sepsis-induced ALI by suppressing ferroptosis . Moreover, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

生化分析

Biochemical Properties

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- participates in several biochemical reactions, primarily due to its structural similarity to natural nucleosides. This compound interacts with various enzymes, including uridine-cytidine kinase, which phosphorylates uridine and cytidine to their respective monophosphate forms . The amino-propenyl modification can affect the binding affinity and specificity of these interactions, potentially altering the enzyme’s activity. Additionally, this compound may interact with RNA polymerase during RNA synthesis, influencing the incorporation of nucleotides into the growing RNA strand.

Cellular Effects

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases involved in signal transduction. This compound may also affect gene expression by altering the stability and translation efficiency of mRNA molecules. Furthermore, it can impact cellular metabolism by participating in nucleotide synthesis and degradation pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with uridine-cytidine kinase can lead to the phosphorylation of the compound, which is a crucial step in its metabolic activation. Additionally, the amino-propenyl group can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that the compound’s impact on cellular processes is dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is involved in several metabolic pathways, including nucleotide synthesis and degradation. It interacts with enzymes such as uridine-cytidine kinase and nucleoside phosphorylase, which play crucial roles in its metabolic activation and breakdown. The compound can influence metabolic flux by altering the balance between nucleotide synthesis and degradation, thereby affecting the overall levels of nucleotides within the cell. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEXPMVCAHEF-BXRVNQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)